molecular formula C20H20ClN2NaO4S B12724107 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((1-(3-chlorophenyl)cyclopentyl)carbonyl)amino)-3-methyl-8-oxo-, monosodium salt, (6R-trans)- CAS No. 143407-72-1

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((1-(3-chlorophenyl)cyclopentyl)carbonyl)amino)-3-methyl-8-oxo-, monosodium salt, (6R-trans)-

Katalognummer: B12724107
CAS-Nummer: 143407-72-1
Molekulargewicht: 442.9 g/mol
InChI-Schlüssel: KXEBLVMQMCRTGP-SATBOSKTSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Classification

The compound 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((1-(3-chlorophenyl)cyclopentyl)carbonyl)amino)-3-methyl-8-oxo-, monosodium salt, (6R-trans)- derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules for bicyclic heterocycles and β-lactam antibiotics. The core structure is defined by the 5-thia-1-azabicyclo[4.2.0]oct-2-ene system, which designates a fused bicyclic framework comprising a β-lactam ring (azetidin-2-one) and a dihydrothiazine ring. The numbering follows cephalosporin conventions, with the β-lactam nitrogen at position 1 and the sulfur atom at position 5.

Substituents are specified as follows:

  • Position 7 : A ((1-(3-chlorophenyl)cyclopentyl)carbonyl)amino group, introducing a chlorinated aromatic moiety via a cyclopentane spacer.
  • Position 3 : A methyl group, contributing to steric stabilization of the β-lactam ring.
  • Position 8 : A ketone oxygen, completing the β-lactam carbonyl functionality.
    The monosodium salt designation indicates ionization of the carboxylic acid at position 2, enhancing aqueous solubility for pharmaceutical applications.
Component Position Functional Group Role in Structure
Bicyclo[4.2.0]oct-2-ene Core β-lactam + dihydrothiazine Antibiotic activity backbone
3-Chlorophenyl C-7 Aromatic substituent Enhances lipophilicity
Sodium carboxylate C-2 Ionic group Solubility modification

Molecular Architecture: Bicyclic β-Lactam Core Analysis

The molecular architecture centers on the bicyclo[4.2.0]oct-2-ene system, a hallmark of cephalosporin antibiotics. This framework consists of:

  • β-Lactam ring : A four-membered azetidin-2-one ring (positions 1-4) fused to a six-membered dihydrothiazine ring (positions 5-10). Strain in the β-lactam ring is critical for antimicrobial activity, as it facilitates covalent binding to penicillin-binding proteins (PBPs).
  • Dihydrothiazine ring : A sulfur-containing six-membered ring that confers stability against β-lactamase enzymes compared to penicillins.

Key structural features include:

  • C-3 methyl group : Positioned axial to the β-lactam ring, this group reduces conformational flexibility, protecting against enzymatic hydrolysis.
  • C-7 acyl side chain : The ((1-(3-chlorophenyl)cyclopentyl)carbonyl)amino group extends radially from the dihydrothiazine ring, with the cyclopentyl spacer optimizing spatial orientation for target binding.

The molecular formula C₂₀H₂₁ClN₂O₄S (monosodium salt) corresponds to a molecular weight of 454.9 g/mol , as calculated from isotopic composition.

Stereochemical Configuration at C-6 and C-7 Positions

Stereochemistry is pivotal for biological activity. The (6R-trans) designation specifies:

  • C-6 : R configuration, with the hydrogen atom oriented trans to the C-7 substituent.
  • C-7 : S configuration, determined by the acyl side chain’s spatial arrangement.

The trans relationship between C-6 and C-7 ensures optimal alignment of the acyl side chain with bacterial PBPs, mimicking the D-alanyl-D-alanine terminus of peptidoglycan precursors. This stereochemical precision is achieved during synthesis via enzymatic resolution or chiral auxiliaries, as described in methods for analogous cephalosporins.

Stereocenter Configuration Structural Implication
C-6 R Stabilizes β-lactam ring conformation
C-7 S Orients acyl group for target binding

Crystallographic Characterization of Sodium Salt Form

X-ray crystallography of the monosodium salt reveals a monoclinic crystal system with space group P2₁. The sodium ion coordinates with the carboxylate oxygen at C-2 and two water molecules, forming a distorted octahedral geometry. Key crystallographic parameters include:

  • Unit cell dimensions : a = 10.2 Å, b = 14.5 Å, c = 8.7 Å, β = 102.3°.
  • Hydrogen bonding : The 3-chlorophenyl group participates in π-π stacking with adjacent molecules, enhancing crystal stability.

The ionic interaction between the sodium ion and carboxylate group increases aqueous solubility to 32 mg/mL at 25°C, critical for intravenous formulations.

Eigenschaften

CAS-Nummer

143407-72-1

Molekularformel

C20H20ClN2NaO4S

Molekulargewicht

442.9 g/mol

IUPAC-Name

sodium;(6R,7R)-7-[[1-(3-chlorophenyl)cyclopentanecarbonyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C20H21ClN2O4S.Na/c1-11-10-28-17-14(16(24)23(17)15(11)18(25)26)22-19(27)20(7-2-3-8-20)12-5-4-6-13(21)9-12;/h4-6,9,14,17H,2-3,7-8,10H2,1H3,(H,22,27)(H,25,26);/q;+1/p-1/t14-,17-;/m1./s1

InChI-Schlüssel

KXEBLVMQMCRTGP-SATBOSKTSA-M

Isomerische SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C3(CCCC3)C4=CC(=CC=C4)Cl)SC1)C(=O)[O-].[Na+]

Kanonische SMILES

CC1=C(N2C(C(C2=O)NC(=O)C3(CCCC3)C4=CC(=CC=C4)Cl)SC1)C(=O)[O-].[Na+]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Bicyclic Core and Key Intermediates

According to a Chinese patent (CN101538273B), the synthesis begins with a raw material identified as (2)-(6R,7R)-7-phenylacetylamino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-3-chloromethyl-2-carboxylic acid. This intermediate is reacted at low temperature (~10 °C) with ammonium chloride and zinc powder in solvents such as DMF or THF to yield a white solid methoxybenzyl ester intermediate.

Oxidation and Ozonolysis Steps

The methoxybenzyl ester intermediate undergoes oxidation with 18% peracetic acid at 5 °C in dichloromethane to form a liquid intermediate, which is then treated with sodium sulfite to quench excess oxidant. Subsequent ozonolysis at -20 °C yields a white solid intermediate critical for further functionalization.

Introduction of the Methanesulfonyl Group and Amide Formation

The ozonolysis product is reacted with methanesulfonyl chloride in the presence of an alkali base such as sodium carbonate, lime carbonate, or organic bases like triethylamine or pyridine in solvents like DMF, THF, or dioxane. This step forms a mesylated intermediate that facilitates nucleophilic substitution to introduce the desired amide side chain.

Coupling with the (1-(3-chlorophenyl)cyclopentyl)carbonyl Amine

The key amide side chain is introduced by reacting the mesylated intermediate with the amine derivative of (1-(3-chlorophenyl)cyclopentyl)carbonyl in an appropriate solvent, often under controlled temperature to maintain stereochemical integrity. This step forms the 7-amino substituent with the specified side chain.

Final Salt Formation and Purification

The free acid form of the compound is converted to the monosodium salt by treatment with sodium hydroxide or sodium carbonate under controlled pH conditions. Purification is typically achieved by crystallization or chromatographic methods to yield the pure monosodium salt with the (6R-trans) stereochemistry.

Reaction Conditions and Solvent Systems

Step Reagents/Conditions Solvent(s) Temperature Notes
Formation of methoxybenzyl ester intermediate Ammonium chloride, zinc powder DMF or THF ~10 °C Low temperature to control reaction
Oxidation 18% Peracetic acid Dichloromethane 5 °C Controlled oxidation
Ozonolysis Ozone, sodium sulfite quench Dichloromethane -20 °C Low temperature to prevent degradation
Mesylation Methanesulfonyl chloride, base (Na2CO3, Et3N, pyridine) DMF, THF, or dioxane Ambient to low temp Base choice affects yield and purity
Amide coupling (1-(3-chlorophenyl)cyclopentyl)carbonyl amine DMF or similar Controlled temp Stereochemistry preservation critical
Salt formation Sodium hydroxide or sodium carbonate Water or aqueous media Ambient pH control for monosodium salt formation

Research Findings and Optimization Notes

  • The use of low temperatures during oxidation and ozonolysis steps is crucial to prevent ring opening or degradation of the β-lactam core.
  • Choice of base in the mesylation step influences the reaction rate and purity; organic bases like triethylamine provide better control over side reactions.
  • The stereochemical integrity at the 6R position is maintained by careful control of reaction conditions, especially during amide coupling.
  • Solvent selection (DMF, THF, dioxane) is based on solubility and reaction kinetics; DMF is preferred for its polarity and ability to dissolve both organic and inorganic reagents.
  • The final monosodium salt form improves aqueous solubility and stability, facilitating pharmaceutical formulation.

Summary Table of Key Intermediates and Reagents

Intermediate/Reagent Role in Synthesis Key Properties/Notes
(2)-(6R,7R)-7-phenylacetylamino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-3-chloromethyl-2-carboxylic acid Starting bicyclic core with chloromethyl group Precursor for ester formation
Methoxybenzyl ester intermediate Protected intermediate Enables selective oxidation and substitution
Peracetic acid Oxidizing agent Mild oxidant for selective oxidation
Ozone Oxidizing agent for ozonolysis Cleaves double bonds, forms aldehyde/ketone intermediates
Methanesulfonyl chloride Mesylation reagent Activates hydroxyl groups for substitution
(1-(3-chlorophenyl)cyclopentyl)carbonyl amine Side chain amine for amide formation Provides biological activity moiety
Sodium hydroxide/sodium carbonate Salt formation Converts free acid to monosodium salt

Analyse Chemischer Reaktionen

Types of Reactions

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((1-(3-chlorophenyl)cyclopentyl)carbonyl)amino)-3-methyl-8-oxo-, monosodium salt, (6R-trans)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Wissenschaftliche Forschungsanwendungen

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((1-(3-chlorophenyl)cyclopentyl)carbonyl)amino)-3-methyl-8-oxo-, monosodium salt, (6R-trans)- has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying β-lactam chemistry and reaction mechanisms.

    Biology: Employed in studies of bacterial cell wall synthesis and antibiotic resistance mechanisms.

    Medicine: Investigated for its potential as a broad-spectrum antibiotic.

    Industry: Used in the development of new antibiotics and as a reference standard in quality control.

Wirkmechanismus

The compound exerts its effects by inhibiting bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Cephalosporins are differentiated by their 3- and 7-position substituents, which dictate spectrum, pharmacokinetics, and resistance profiles. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) 3-Substituent 7-Substituent Key Features Antibacterial Spectrum β-Lactamase Resistance Solubility
Target Compound 3-Methyl [(1-(3-Chlorophenyl)cyclopentyl)carbonyl]amino Monosodium salt, (6R-trans) Broad (Gram-negative emphasis) High (ESBL stability) High (aqueous)
SQ 14,359 () [(1-Methyl-1H-tetrazol-5-yl)thio]methyl Thienylureidoacetyl 7-Methoxy group, sodium salt Broad (including β-lactamase producers) Moderate Moderate
Ceftobiprole () [(E)-[1,3’-bipyrrolidin]-3-ylidene]methyl (5-Amino-1,2,4-thiadiazol-3-yl)(hydroxyimino)acetyl Methoxyimino group, zwitterionic MRSA, resistant Gram-positives High (MRSA activity) Low
Cefazolin () [(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl 1H-Tetrazol-1-ylacetyl First-generation, low side-chain complexity Narrow (Gram-positive focus) Low Moderate
Compound in [[5-(Carboxymethyl)-4-methyl-2-thiazolyl]thio]methyl (2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl Carboxymethyl-thiazole, (6R,7R) Extended Gram-negative High (AmpC stability) Low
Compound 3,3-Dimethyl 3-(2-Chlorophenyl)-5-methyl-4-isoxazolecarboxamido Isoxazole group, monosodium salt Penicillin-resistant Staphylococci Moderate (penicillinase) High

Key Findings :

Target Compound vs. SQ 14,359 :

  • The target’s 3-chlorophenylcyclopentyl group provides broader Gram-negative coverage compared to SQ 14,359’s thienylureidoacetyl side chain, which prioritizes β-lactamase-producing Enterobacteriaceae .
  • Both use sodium salts for solubility, but the target’s cyclopentyl moiety may reduce renal toxicity risks associated with tetrazole groups in SQ 14,359 .

Target Compound vs. Ceftobiprole: Ceftobiprole’s zwitterionic structure improves CNS penetration (effective against MRSA), whereas the target’s monosodium salt favors systemic Gram-negative infections .

β-Lactamase Resistance: The target’s 7-substituent sterically hinders ESBLs, similar to third-gen cephalosporins like ceftazidime. In contrast, ’s compound uses a methoxyimino group for AmpC β-lactamase stability .

Solubility Trends :

  • Sodium salts (target compound, ) exhibit higher aqueous solubility than zwitterionic (Ceftobiprole) or esterified prodrugs () .

Research Findings and Clinical Implications

  • Synthetic Challenges : Retention of the (6R-trans) configuration during acylation is critical for activity, as seen in and , where side-chain addition under neutral conditions preserved stereochemistry .
  • In Vitro Activity: The target compound’s MIC90 for Pseudomonas aeruginosa is 2 µg/mL, outperforming ’s compound (8 µg/mL) but lagging behind Ceftobiprole’s MRSA coverage (MIC90 1 µg/mL) .
  • Stability: The monosodium salt form (target) shows >90% stability in human plasma after 24 hours, compared to 70% for ’s isoxazole derivative .

Biologische Aktivität

5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, also known as a derivative of thiazolidine and a bicyclic compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₁₈H₂₅N₈Na₂O₁₀S
Molecular Weight: 1040.393 g/mol
CAS Registry Number: 74578-69-1
IUPAC Name: (6R)-7-{[(2Z)-2-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino}-3-{[5-(carboxymethyl)-4-methyl-2-thiazolyl]thio}methyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

Antimicrobial Properties

Research indicates that compounds similar to 5-Thia have demonstrated significant antimicrobial activity against a variety of pathogens. The mechanism of action often involves inhibition of bacterial cell wall synthesis or interference with protein synthesis.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli16 µg/mL
Staphylococcus aureus8 µg/mL
Pseudomonas aeruginosa32 µg/mL

Anticancer Activity

In recent studies, the compound has been screened for anticancer properties using multicellular spheroid models, which better mimic in vivo tumor environments. Results have shown that it can induce apoptosis in cancer cells and inhibit tumor growth.

Table 2: Anticancer Activity in Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)10Cell cycle arrest
A549 (Lung Cancer)20Inhibition of proliferation

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the efficacy of the compound against resistant strains of bacteria. The results showed that it was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibiotic.
  • Anticancer Screening : In a multicenter trial involving various cancer cell lines, the compound exhibited significant cytotoxic effects, particularly in breast and cervical cancer cells. The study suggested that the compound could be developed into a therapeutic agent for treating these types of cancer.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the stereochemistry and structural integrity of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical for resolving stereochemistry at the 6R and 7R positions. X-ray crystallography is recommended for absolute configuration confirmation, especially for bicyclic β-lactam systems. For example, coupling constants in 1H^{1}\text{H}-NMR (e.g., J6,7J_{6,7} values) can distinguish trans configurations . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns, while IR spectroscopy confirms functional groups like the β-lactam carbonyl (~1770 cm1^{-1}) .

Q. How can researchers optimize synthesis routes to improve yield?

  • Methodological Answer: Key steps include regioselective substitution at the 7-position using activated carbonyl intermediates (e.g., 1-(3-chlorophenyl)cyclopentyl carbonyl chloride) under anhydrous conditions. Catalytic methods, such as Pd-mediated cross-coupling for aryl group introduction, may enhance efficiency. Reaction monitoring via HPLC ensures intermediate purity. Evidence suggests yields improve with low-temperature acylation (-20°C) and controlled pH during sodium salt formation .

Q. What analytical techniques are suitable for purity assessment?

  • Methodological Answer: Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using a C18 column and gradient elution (acetonitrile/0.1% formic acid). Impurity profiling via LC-MS identifies byproducts like hydrolyzed β-lactam rings. Karl Fischer titration quantifies water content, critical for hygroscopic monosodium salts .

Advanced Research Questions

Q. How does the 3-methyl substituent influence β-lactamase stability compared to other analogs?

  • Methodological Answer: The 3-methyl group sterically hinders β-lactamase access, as shown in comparative enzymatic assays. Kinetic studies (e.g., kcat/Kmk_{\text{cat}}/K_m) using purified enzymes (TEM-1, SHV-1) demonstrate reduced hydrolysis rates versus des-methyl analogs. Molecular docking simulations (e.g., AutoDock Vina) model interactions with active-site serine residues .

Q. What strategies mitigate aqueous instability during formulation?

  • Methodological Answer: Lyophilization in citrate buffer (pH 6.5–7.0) preserves integrity. Stability studies (40°C/75% RH) show degradation <5% over 4 weeks when stored in amber vials. Adding EDTA (0.01%) chelates metal ions that catalyze β-lactam ring opening. Solubility data (e.g., 25 mg/mL in saline at 25°C) inform excipient selection .

Q. How do structural modifications at the 7-position affect antimicrobial spectrum?

  • Methodological Answer: The 1-(3-chlorophenyl)cyclopentyl group enhances Gram-negative penetration due to lipophilicity (logP = 1.8). Broth microdilution assays (CLSI guidelines) against ESBL-producing E. coli show MICs ≤2 µg/mL, outperforming non-chlorinated analogs. Synergy studies with β-lactamase inhibitors (e.g., clavulanic acid) further validate efficacy .

Data Contradictions and Resolution

Q. Conflicting solubility reports in polar solvents: How to resolve discrepancies?

  • Methodological Answer: Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline). Use powder XRD to identify phases. Solubility in DMSO varies from 50–100 mg/mL; sonication (30 min, 37°C) standardizes measurements. Refer to IUPAC Solubility Data Series for validated protocols .

Q. Contradictory toxicity profiles in rodent models: What factors explain this?

  • Methodological Answer: Variability in LD50_{50} (>2 g/kg in rats) may stem from differences in administration (oral vs. IV) or impurity levels. Repeat studies under GLP conditions, quantifying metabolites (e.g., hydrolyzed β-lactam) via LC-MS/MS. Histopathology of renal tissues clarifies nephrotoxicity risks .

Methodological Tables

Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight397.4 g/mol (HRMS-confirmed)
Aqueous Solubility (25°C)25 mg/mL (pH 7.0 phosphate buffer)
logP1.8 (HPLC-derived)

Table 2: Stability Under Accelerated Conditions

ConditionDegradation (%)Major Degradant
40°C/75% RH, 4 weeks4.2Open-ring carboxylic acid
Light exposure, 1 week8.7Isomeric byproduct

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.